molecular formula C23H29FN2O3 B11340088 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-fluorophenoxy)acetamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11340088
M. Wt: 400.5 g/mol
InChI Key: VLZOUFOSVLXTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-fluorophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a methoxyphenyl group, and a fluorophenoxyacetamide moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 2-(4-fluorophenoxy)ethylamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-fluorophenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide
  • N-(2-(cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-fluorophenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H29FN2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C23H29FN2O3/c1-28-20-10-6-18(7-11-20)22(26-14-4-2-3-5-15-26)16-25-23(27)17-29-21-12-8-19(24)9-13-21/h6-13,22H,2-5,14-17H2,1H3,(H,25,27)

InChI Key

VLZOUFOSVLXTAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)F)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.